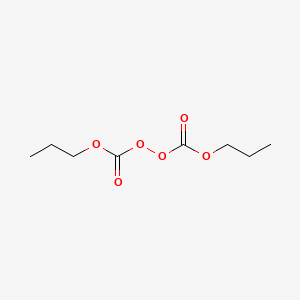
PF04418948
Vue d'ensemble
Description
PF-04418948 is a PGE2 Receptor (EP2) specific antagonist with an IC50 of 16 nM . It has greater than 2000-fold selectivity over other EP subtypes . PF-04418948 inhibits EP2 activity in smooth muscle preps from human, dog, and mouse .
Molecular Structure Analysis
The molecular formula of PF-04418948 is C23H20FNO5 . Its molecular weight is 409.41 .Physical And Chemical Properties Analysis
PF-04418948 is a white to beige powder . It is soluble in DMSO at 20 mg/mL .Applications De Recherche Scientifique
Chemical Properties
PF-04418948, also known as 1-(4-Fluorobenzoyl)-3-[[6-methoxy-2-naphthalenyl)oxy]methyl]-3-azetidinecarboxylic acid, has an empirical formula of C23H20FNO5 and a molecular weight of 409.41 . It is a white to beige powder that is soluble in DMSO .
PGE2 Receptor Antagonist
PF-04418948 is a potent prostaglandin E receptor 2 antagonist (PTGER2; EP2; IC 50 = 16 nM for human EP 2 receptors) . It displays over 2000-fold selectivity for EP 2 receptors over EP 1, EP 3, EP 4, DP 1 and CRTH 2 receptors .
Inhibition of EP2 Activity
PF-04418948 inhibits EP2 activity in smooth muscle preparations from humans, dogs, and mice . This suggests potential applications in conditions where EP2 activity is implicated, such as inflammation or pain.
Inhibition of PGE2-Induced Increases in Intracellular cAMP
PF-04418948 inhibits PGE2-induced increases in intracellular cAMP in vitro . This could have implications for diseases where PGE2 signaling and cAMP levels play a role, such as certain cancers or immune disorders.
Reversal of PGE2-Invoked Relaxation of Mouse Trachea
PF-04418948 reverses PGE2-invoked relaxation of mouse trachea (IC 50 = 2.7 nM) . This suggests potential applications in respiratory conditions where PGE2-mediated relaxation of airway smooth muscle is a factor, such as asthma or chronic obstructive pulmonary disease (COPD).
Potential Role in Cancer Research
PF-04418948 has been shown to repress the formation of colorectal tumors . This suggests potential applications in cancer research, particularly in the study of colorectal cancer.
Mécanisme D'action
Target of Action
PF-04418948 is a potent and selective antagonist for the prostaglandin E2 receptor (EP2) . The EP2 receptor is a G protein-coupled receptor that signals preferentially through Gs proteins .
Mode of Action
PF-04418948 interacts with the EP2 receptor, inhibiting its activity . It displays over 2000-fold selectivity for EP2 receptors over EP1, EP3, EP4, DP1, and CRTH2 receptors . It exhibits less than 30% binding at a diverse panel of GPCRs and ion channels at a concentration of 10 μM .
Biochemical Pathways
The primary biochemical pathway affected by PF-04418948 is the prostaglandin E2 (PGE2) pathway . PF-04418948 inhibits PGE2-induced increases in intracellular cAMP . This inhibition affects various downstream effects, including the relaxation of smooth muscle tissues .
Pharmacokinetics
It is known to be orally active , suggesting it has good bioavailability.
Result of Action
PF-04418948’s action results in the inhibition of PGE2-induced increases in intracellular cAMP . This leads to a reversal of PGE2-induced relaxation in smooth muscle tissues, such as the trachea . In human myometrium, PF-04418948 produced a parallel, rightward shift of the butaprost-induced inhibition of the contractions induced by electrical field stimulation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorobenzoyl)-3-[(6-methoxynaphthalen-2-yl)oxymethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO5/c1-29-19-8-4-17-11-20(9-5-16(17)10-19)30-14-23(22(27)28)12-25(13-23)21(26)15-2-6-18(24)7-3-15/h2-11H,12-14H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJGMYMNSNVCEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)OCC3(CN(C3)C(=O)C4=CC=C(C=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148292 | |
| Record name | PF-04418948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PF-04418948 | |
CAS RN |
1078166-57-0 | |
| Record name | PF-04418948 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1078166570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04418948 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12024 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04418948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04418948 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7Z38E70VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















